Methyl allylthioacetate
Overview
Description
Methyl allylthioacetate is an organic compound with the molecular formula C6H10O2S. It is an ester formed from the reaction of allyl mercaptan and acetic acid. This compound is known for its distinctive odor and is used in various applications, including as a flavoring agent and in the synthesis of other organic compounds .
Mechanism of Action
Target of Action
Methyl allylthioacetate is a chemical compound with the formula C6H10O2S Similar compounds have been studied for their antioxidant, anti-inflammatory, and anticancer activities .
Mode of Action
It is known that the mode of action of a compound is determined by its interaction with its target . This interaction can result in changes in the target’s function, leading to various downstream effects.
Biochemical Pathways
For example, the acetyl CoA pathway, a fundamental biochemical pathway involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM), has been found to be influenced by similar compounds .
Pharmacokinetics
Similar compounds, such as salicylates, have been studied for their pharmacokinetic properties . These studies have focused on both passive and active strategies to enhance skin permeation of these compounds .
Result of Action
Similar compounds have been found to have potent antiproliferative activity and antimigration activity against various cancer cells . They also demonstrated antioxidant activity and anti-inflammatory activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl allylthioacetate can be synthesized through the esterification of allyl mercaptan with acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of allyl mercaptan and acetic acid in the presence of a strong acid catalyst. The reaction mixture is heated to maintain the reflux conditions, and the product is continuously removed to drive the reaction to completion. The final product is then purified through distillation to obtain high-purity this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols; reactions are often performed in the presence of a base to neutralize the by-products.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding alcohols.
Substitution: New esters or thioesters depending on the nucleophile used.
Scientific Research Applications
Methyl allylthioacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the flavor and fragrance industry for its distinctive odor, and in the production of other specialty chemicals
Comparison with Similar Compounds
Methyl thioacetate: Similar in structure but lacks the allyl group.
Allyl acetate: Contains the allyl group but lacks the sulfur atom.
Ethyl allylthioacetate: Similar structure with an ethyl group instead of a methyl group.
Uniqueness: Methyl allylthioacetate is unique due to the presence of both an allyl group and a sulfur atom in its structure. This combination imparts distinctive chemical properties, such as its reactivity in oxidation and substitution reactions, and its characteristic odor, making it valuable in various applications .
Properties
IUPAC Name |
methyl 2-prop-2-enylsulfanylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-3-4-9-5-6(7)8-2/h3H,1,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIRWMWZYBMPQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90223165 | |
Record name | Methyl allylthioacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90223165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72867-23-3 | |
Record name | Methyl allylthioacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072867233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 72867-23-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96659 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl allylthioacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90223165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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